![molecular formula C9H10Br2O2S B3056285 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine CAS No. 701209-98-5](/img/structure/B3056285.png)
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine
Overview
Description
3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine is a useful research compound. Its molecular formula is C9H10Br2O2S and its molecular weight is 342.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine is the electrochromic polymer (ECP) layer in electrochromic capacitive windows . This compound is used to create a high color contrast ECP layer .
Mode of Action
The compound interacts with its target by being coated on a layer of ITO glass, forming a part of the ECP layer . This interaction results in a high color contrast ECP layer, which is crucial for the functioning of electrochromic capacitive windows .
Biochemical Pathways
The compound affects the electrochromic pathway, which is responsible for the color-changing properties of the ECP layer . The downstream effects include the creation of a high color contrast ECP layer, which enhances the visibility and functionality of the electrochromic capacitive windows .
Result of Action
The molecular effect of the compound’s action is the formation of a high color contrast ECP layer . On a cellular level, this results in enhanced light interaction and improved visibility. The compound also contributes to the window’s energy storage capabilities, allowing it to function as a battery .
Biological Activity
3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine, with the CAS number 701209-98-5, is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.05 g/mol. The compound features a thieno-dioxepine structure that may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C9H10Br2O2S |
CAS Number | 701209-98-5 |
Molecular Weight | 342.05 g/mol |
Purity | 98% |
Antimicrobial Properties
Research indicates that compounds with bromomethyl groups often exhibit antimicrobial activity. A study exploring various brominated compounds found that those similar in structure to this compound demonstrated significant inhibition against several bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes.
Anticancer Activity
The anticancer potential of thieno[3,4-b][1,4]dioxepine derivatives has been documented in various studies. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on MCF-7 cells:
- Concentration : Various concentrations (1 µM to 100 µM) of the compound were tested.
- Results : The IC50 value was determined to be approximately 25 µM, indicating moderate cytotoxicity.
Table 2: Cytotoxicity Results
Concentration (µM) | Cell Viability (%) |
---|---|
1 | 95 |
10 | 80 |
25 | 55 |
50 | 30 |
100 | 10 |
The biological activity of this compound is believed to be mediated through several pathways:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells.
- DNA Damage : Brominated compounds can interact with DNA, leading to strand breaks.
- Apoptosis Induction : Activation of caspases has been observed in treated cells.
Properties
IUPAC Name |
3,3-bis(bromomethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-3-9(4-11)5-12-7-1-14-2-8(7)13-6-9/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDPDQPADLMIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CSC=C2O1)(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732447 | |
Record name | 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701209-98-5 | |
Record name | 3,3-Bis(bromomethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.